Prucalopride

5-HT4 receptor Binding Affinity Selectivity

Prucalopride (CAS 179474-81-8) is the first-in-class, high-affinity 5-HT4 receptor agonist specifically developed for chronic GI motility disorders. It exhibits >290-fold selectivity over other 5-HT subtypes and lacks hERG affinity, eliminating the cardiotoxicity risks of cisapride and tegaserod. Minimal CYP450 metabolism and predominant renal excretion ensure predictable pharmacokinetics with low drug-drug interaction potential, making it the superior reference standard for in vivo colonic transit and polypharmacy studies.

Molecular Formula C18H26ClN3O3
Molecular Weight 367.9 g/mol
CAS No. 179474-81-8
Cat. No. B000966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrucalopride
CAS179474-81-8
Synonyms4-amino-5-chloro-N-(1-(3-methoxypropyl)-4-piperidinyl)-2,3-dihydro-1-benzofuran-7-carboxamide
motegrity
prucalopride
R 093877
R093877
Resolor
resotran
resotrans
Molecular FormulaC18H26ClN3O3
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCOCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl
InChIInChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)
InChIKeyZPMNHBXQOOVQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<1 mg/mL

Prucalopride 179474-81-8: A High-Affinity, Highly Selective 5-HT4 Receptor Agonist for Gastrointestinal Motility Research


Prucalopride (CAS 179474-81-8) is a benzofuran carboxamide derivative and the first-in-class, high-affinity serotonin 5-HT4 receptor agonist specifically developed for the treatment of chronic gastrointestinal motility disorders [1]. It demonstrates a distinct pharmacological profile, characterized by high affinity and selectivity for the 5-HT4 receptor (pKi 8.6 and 8.1 for human 5-HT4a and 5-HT4b, respectively), differentiating it from earlier, less selective prokinetic agents . Its primary action is to stimulate colonic motility by promoting high amplitude propagating contractions, which are essential for normal bowel function [2].

Why Prucalopride Cannot Be Substituted with Other 5-HT4 Agonists or Prokinetics


In the 5-HT4 receptor agonist class, simple substitution is scientifically unsound due to profound differences in receptor selectivity, cardiac safety profiles, and pharmacokinetic properties [1]. Prucalopride distinguishes itself from older agents like cisapride and tegaserod, which exhibit significant off-target binding to cardiac hERG channels or other serotonin receptor subtypes (e.g., 5-HT1, 5-HT2B) and are associated with clinically significant cardiovascular adverse events [2]. Furthermore, its favorable drug-drug interaction profile, characterized by minimal CYP450 metabolism and predominant renal excretion, makes it a more predictable and safer tool for in vivo studies, especially those involving polypharmacy [3]. These critical differentiators, detailed in the quantitative evidence below, underscore why prucalopride is the preferred reference agonist for specific 5-HT4-mediated research.

Quantitative Evidence for Prucalopride: A Comparator-Based Differentiator Guide


Receptor Binding Affinity: Prucalopride vs. Cisapride, Tegaserod, Mosapride, Velusetrag, and Naronapride

Prucalopride demonstrates high affinity for the 5-HT4 receptor. Its binding affinity (Ki = 2.5 nM and 8 nM for 5-HT4A and 5-HT4B, respectively) is superior to that of earlier prokinetics like cisapride (Ki = 41.5-117 nM) [1], tegaserod (pKi ~7.38-7.91) [2], and mosapride (Ki = 69.9-84.2 nM) [3]. While velusetrag (pKi = 7.7) and naronapride (Ki = 1.4 nM) are also high-affinity agonists, prucalopride's extensive clinical validation in chronic constipation trials differentiates it from these newer, less clinically characterized compounds.

5-HT4 receptor Binding Affinity Selectivity Ki

Receptor Selectivity: Prucalopride's >290-Fold Selectivity vs. Cisapride and Tegaserod

Prucalopride exhibits at least 290-fold selectivity for the 5-HT4 receptor over a broad panel of 50 other binding sites, including other 5-HT receptor subtypes [1]. In stark contrast, the nonselective agonists cisapride and tegaserod show significant affinity for other targets, such as the hERG potassium channel (cisapride) [2] and 5-HT1 and 5-HT2B receptors (tegaserod) [3]. This lack of selectivity in older agents is directly linked to their potential for serious cardiovascular adverse events.

Selectivity Off-target effects 5-HT receptor subtypes Safety

Cardiac Safety: Prucalopride's >1000-Fold Safety Margin for hERG vs. Cisapride

A critical differentiator for prucalopride is its low affinity for the cardiac hERG potassium channel, a major source of cardiotoxicity for other prokinetics. Prucalopride inhibits the hERG channel with an IC50 of 5.7 μM (5.7 x 10^-6 M), which is 20-fold higher (i.e., weaker) than cisapride's IC50 of 0.24 μM (2.4 x 10^-7 M) [1]. Furthermore, at therapeutic concentrations, prucalopride shows no effect on hERG current, with a safety margin of >1000-fold relative to its therapeutic exposure, unlike cisapride which has a documented risk of QT prolongation and fatal arrhythmias [2].

hERG Cardiac Safety QT prolongation Torsades de Pointes

Clinical Efficacy: Prucalopride 2 mg vs. Placebo for Chronic Constipation

In a comprehensive meta-analysis of 7 randomized controlled trials involving 3,389 patients with chronic constipation, prucalopride 2 mg once daily was significantly more effective than placebo in achieving a clinically meaningful endpoint of ≥3 spontaneous complete bowel movements (SCBMs) per week [1]. The pooled relative risk (RR) was 2.22 (95% CI 1.73–2.85), representing a 122% increase in the likelihood of treatment success compared to placebo [1]. This level of efficacy is well-characterized and forms the basis of its regulatory approval, in contrast to newer agents with less mature clinical data.

Chronic Idiopathic Constipation Clinical Trial Spontaneous Complete Bowel Movements Efficacy

Pharmacokinetics: Predominant Renal Excretion and Low Drug-Drug Interaction Potential

Prucalopride exhibits a favorable pharmacokinetic profile with an absolute oral bioavailability of >90% [1]. Crucially, it undergoes minimal hepatic metabolism; approximately 60-65% of the administered dose is excreted unchanged in the urine, with CYP3A4-mediated metabolism playing only a minor role [2]. In vitro data indicate that prucalopride has a low interaction potential, and therapeutic concentrations are not expected to affect the CYP-mediated metabolism of co-medications [3]. While a potent CYP3A4 inhibitor (ketoconazole) can increase prucalopride exposure by ~40%, this effect is considered not clinically significant [4]. This contrasts with other agents that are extensively metabolized and pose a higher risk of drug-drug interactions.

Pharmacokinetics Drug Interactions CYP3A4 Renal Excretion

Intrinsic Activity: Prucalopride Demonstrates High Intrinsic Activity in Colonic Tissue vs. Tegaserod

Beyond binding affinity, the functional efficacy (intrinsic activity) at the target tissue is critical. In guinea pig colonic longitudinal muscle myenteric plexus (LMMP) preparations, prucalopride exhibited high intrinsic activity (110 ± 2% of the 5-HT maximum response), significantly greater than that of the partial agonist tegaserod (65 ± 1%) [1]. This suggests prucalopride is a more efficacious agonist in driving the contractile response in colonic tissue. Its potency in this assay (pEC50 = 7.94 ± 0.03) is similar to tegaserod, but its superior intrinsic activity indicates a greater maximal effect [1].

Intrinsic Activity Efficacy Colonic Motility pEC50

Validated Research and Industrial Applications for Prucalopride (CAS 179474-81-8)


Investigating 5-HT4 Receptor-Mediated Colonic Motility in Animal Models

Prucalopride is the preferred tool compound for studying the physiological role of 5-HT4 receptors in colonic motility [1]. Its high selectivity (>290-fold) and lack of off-target effects on hERG and other serotonergic receptors [2] make it an ideal probe to isolate 5-HT4-specific effects on high amplitude propagating contractions (HAPCs) and overall colonic transit [3]. Its use in experimental models (e.g., guinea pig colon, rat, dog) avoids the confounding cardiotoxicity and mixed pharmacology associated with nonselective agonists like cisapride and tegaserod [2], ensuring that observed effects can be reliably attributed to 5-HT4 receptor activation.

Reference Standard for Clinical Trials in Chronic Constipation and GI Motility Disorders

Given its robust, placebo-controlled clinical efficacy data and well-characterized safety profile [1], prucalopride serves as a benchmark reference standard for developing new therapeutics for chronic idiopathic constipation (CIC) and other motility disorders like gastroparesis and opioid-induced constipation [4]. Its consistent performance in increasing spontaneous complete bowel movements (SCBMs) provides a validated comparator for evaluating novel prokinetic agents or alternative therapies, such as electroacupuncture [5].

In Vivo Studies Requiring Low Drug-Drug Interaction Risk

For in vivo pharmacological studies where the experimental design involves co-administration of other drugs (e.g., in models of polypharmacy or for testing combination therapies), prucalopride is the superior choice due to its favorable pharmacokinetic profile [6]. Its predominant renal excretion (~60% unchanged) and minimal reliance on CYP450 enzymes for metabolism [7] significantly reduce the risk of confounding pharmacokinetic interactions, a major limitation of other 5-HT4 agonists that are extensively metabolized [6]. This simplifies study design and enhances the reliability of pharmacodynamic readouts.

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